Octadecane-1-peroxol

Description

Properties

CAS No. |

56537-19-0 |

|---|---|

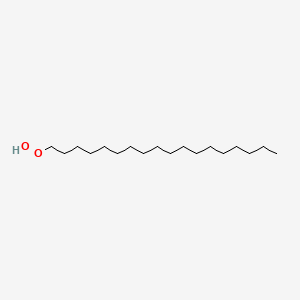

Molecular Formula |

C18H38O2 |

Molecular Weight |

286.5 g/mol |

IUPAC Name |

1-hydroperoxyoctadecane |

InChI |

InChI=1S/C18H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19/h19H,2-18H2,1H3 |

InChI Key |

GLXQGZXPWSXWED-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecane-1-peroxol can be synthesized through the oxidation of octadecane using hydrogen peroxide (H2O2) as the oxidizing agent. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the peroxol group. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Octadecane-1-peroxol undergoes various chemical reactions, including:

Oxidation: The peroxol group can be further oxidized to form more complex peroxides or other oxygenated derivatives.

Reduction: The peroxol group can be reduced to form octadecanol or other reduced products.

Substitution: The peroxol group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), oxygen (O2), and catalysts such as transition metal complexes.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).

Major Products Formed:

Oxidation: Higher-order peroxides, alcohols, and ketones.

Reduction: Octadecanol and other reduced hydrocarbons.

Substitution: Halogenated or alkylated octadecane derivatives.

Scientific Research Applications

Chemistry: Octadecane-1-peroxol is used as a reagent in organic synthesis, particularly in the formation of complex peroxides and oxygenated compounds. It serves as a model compound for studying peroxide chemistry and reaction mechanisms.

Biology: In biological research, this compound is used to investigate the effects of peroxides on cellular processes. It is employed in studies related to oxidative stress and its impact on cell function and viability.

Medicine: this compound has potential applications in medicine as an antimicrobial agent due to its oxidative properties. It is also being explored for its role in drug delivery systems, where its peroxide group can be utilized for controlled release of therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its oxidative properties make it valuable in processes such as polymerization and surface modification.

Mechanism of Action

The mechanism of action of octadecane-1-peroxol involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxol group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific cellular or chemical context.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes critical data for this compound and hypothetical analogs (data inferred from structural trends where direct references are unavailable):

Key Research Findings and Trends

Chain Length and Physical Properties: Longer chains (e.g., Octadecane vs. Hexadecane peroxols) exhibit higher molecular weights and melting points due to stronger van der Waals interactions. This reduces solubility in polar solvents like water but enhances compatibility with nonpolar matrices . Shorter-chain analogs (e.g., Hexadecane-1-peroxol) may display greater volatility and reactivity due to reduced steric hindrance around the peroxol group.

Reactivity and Stability: The peroxol group (-OOH) in all analogs is prone to homolytic cleavage, generating alkoxy radicals. However, longer chains (e.g., this compound) may exhibit slower decomposition kinetics due to stabilization from the hydrophobic environment .

Applications :

- This compound’s long chain makes it a candidate for surfactant formulations, where balanced hydrophile-lipophile character is critical.

- Shorter analogs are more suited for solution-phase reactions, while longer chains may serve as stabilizers in polymer blends.

Limitations and Future Research Directions

Current comparisons are constrained by the scarcity of experimental data for specific analogs. For instance, while Hexadecane-1-peroxol and Eicosane-1-peroxol are plausible structural relatives, their CAS registrations, synthesis protocols, and application studies remain undocumented in available literature. Future work should prioritize:

- Experimental determination of melting points, solubility, and reactivity profiles.

- Comparative kinetic studies on peroxol decomposition mechanisms.

- Exploration of industrial applications, such as emulsifiers or polymerization initiators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.